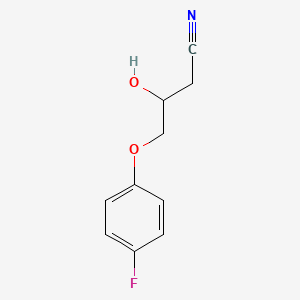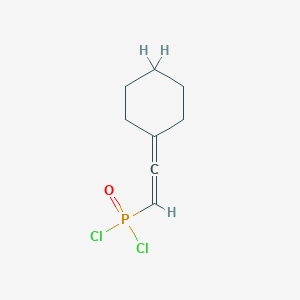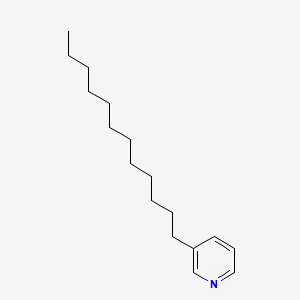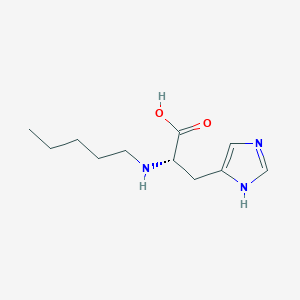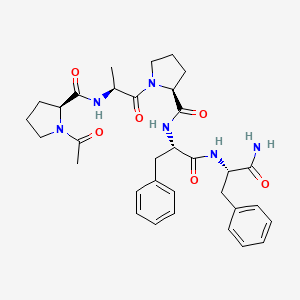
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide is a synthetic peptide compound It is composed of a sequence of amino acids, specifically proline, alanine, and phenylalanine, with an acetyl group at the N-terminus
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s N-terminal group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is assembled.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.
Industrial Production Methods
Industrial production of this compound would follow similar principles but on a larger scale. Automation and optimization of SPPS can enhance efficiency and yield. Additionally, purification steps such as HPLC are crucial to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as phenylalanine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like DTT or TCEP.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, hydrolysis would yield individual amino acids or smaller peptide fragments.
科学的研究の応用
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activities and interactions with proteins.
Medicine: Explored for therapeutic applications, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide would depend on its specific biological target. Generally, peptides can interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and functional assays.
類似化合物との比較
Similar Compounds
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-tyrosinamide: Similar structure but with a tyrosine residue instead of phenylalanine.
N-acetyl-L-prolyl-L-phenylalanine methyl ester: A related compound with a methyl ester group.
Uniqueness
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide is unique due to its specific sequence and acetylation, which can influence its stability, solubility, and biological activity compared to other peptides.
特性
CAS番号 |
60240-22-4 |
|---|---|
分子式 |
C33H42N6O6 |
分子量 |
618.7 g/mol |
IUPAC名 |
(2S)-1-acetyl-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H42N6O6/c1-21(35-31(43)27-15-9-17-38(27)22(2)40)33(45)39-18-10-16-28(39)32(44)37-26(20-24-13-7-4-8-14-24)30(42)36-25(29(34)41)19-23-11-5-3-6-12-23/h3-8,11-14,21,25-28H,9-10,15-20H2,1-2H3,(H2,34,41)(H,35,43)(H,36,42)(H,37,44)/t21-,25-,26-,27-,28-/m0/s1 |
InChIキー |
MQDWFWWGAUXPEI-OZDPOCAXSA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)C |
正規SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C4CCCN4C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




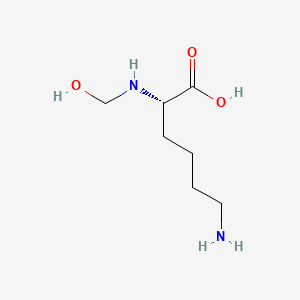

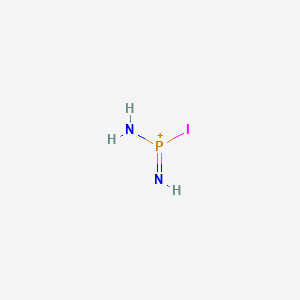
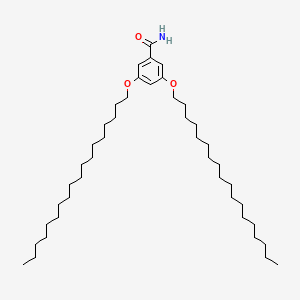
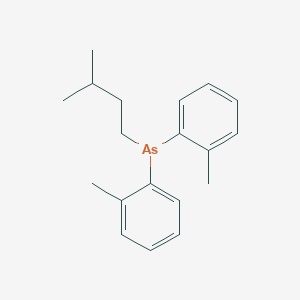
![N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14615903.png)

![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
